6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one
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Overview
Description
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a fluorine atom at the 5th position, and a phenyl group at the 2nd position of the pyrimidine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-4,6-dichloropyrimidine with an appropriate amine and a fluorinating agent. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, in the presence of a base like potassium carbonate or sodium hydride.
Another synthetic route involves the cyclization of a suitable precursor, such as 2-phenyl-4,6-diaminopyrimidine, with a fluorinating agent. This reaction can be carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, resulting in changes to the functional groups or the pyrimidine ring itself.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may have different chemical and biological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or iodine can be used to introduce new substituents at specific positions on the pyrimidine ring.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group back to an amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield new derivatives with different substituents at the 5th position, while oxidation reactions may produce nitro-substituted pyrimidines.
Scientific Research Applications
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one can be compared with other similar compounds, such as:
6-Amino-2-phenylpyrimidin-4(1H)-one: Lacks the fluorine substituent, which may result in different chemical and biological properties.
5-Fluoro-2-phenylpyrimidin-4(1H)-one:
6-Amino-5-chloro-2-phenylpyrimidin-4(1H)-one: Contains a chlorine substituent instead of fluorine, which may influence its chemical behavior and interactions.
Properties
CAS No. |
116092-11-6 |
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Molecular Formula |
C10H8FN3O |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
InChI Key |
KFZCYYMRVXRSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)N |
Origin of Product |
United States |
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